methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
Description
This compound features a 1,2,3-triazole core linked to a thiophene carboxylate ester at position 3 and a 2-phenoxypropanoyl group at position 4 of the triazole ring. The triazole-thiophene scaffold is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method .
Properties
IUPAC Name |
methyl 3-[4-(2-phenoxypropanoyl)triazol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11(24-12-6-4-3-5-7-12)15(21)13-10-20(19-18-13)14-8-9-25-16(14)17(22)23-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBZJLVQXKSZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=C(SC=C2)C(=O)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenoxypropanoyl Group: This step involves the acylation of the triazole ring with 2-phenoxypropanoic acid or its derivatives.
Formation of the Thiophene Carboxylate: The thiophene ring is introduced through a coupling reaction, followed by esterification to form the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole or thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics . The triazole moiety is known for enhancing bioactivity, making this compound a candidate for further pharmacological evaluation.
Anticancer Properties
The compound has shown promise in cancer research. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which are critical pathways in cancer therapy . Further investigations into its structure-activity relationship could yield more potent derivatives.
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Its application in crop protection has been noted to reduce pest populations effectively while being less toxic to non-target organisms compared to traditional pesticides . This positions the compound as a viable alternative in sustainable agriculture practices.
Materials Science
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in synthesizing functional polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Methyl 3-{4-[4-(Benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (CAS 861206-53-3)
Structural Differences :
- Substituent: A benzyloxy-phenyl group replaces the 2-phenoxypropanoyl moiety.
- Molecular Weight: 391.44 g/mol (vs. higher for the target compound due to the additional carbonyl and propanoyl groups).
- Physical Properties : Predicted density (1.30 g/cm³) and boiling point (614.8°C) suggest lower polarity compared to the target compound, which may exhibit higher hydrophilicity from the ester and carbonyl groups .
Functional Implications : - In contrast, the phenoxypropanoyl group in the target compound introduces a ketone and ester, enabling hydrogen bonding and metabolic stability .
Thiazole-Triazole Acetamide Derivatives (e.g., Compounds 9a–9e)
Structural Differences :
- Core Heterocycles : Replace thiophene with benzimidazole and thiazole rings.
- Functional Groups: Acetamide linkages (e.g., 9c: bromophenyl-thiazole) vs. the target’s ester and phenoxypropanoyl groups . Functional Implications:
- Thiazole and benzimidazole moieties confer distinct electronic profiles. The target compound’s phenoxypropanoyl group may offer a balance of hydrophobicity and hydrogen-bonding capacity .
Fluorinated Pyrazolo-Pyrimidine-Thiophene Derivatives (e.g., Example 62 in )
Structural Differences :
- Core Structure : Pyrazolo[3,4-d]pyrimidine replaces the triazole ring.
- Substituents : Fluorine atoms at aromatic positions enhance metabolic stability and electronegativity.
Functional Implications : - Fluorination increases resistance to oxidative metabolism, prolonging half-life. The target compound lacks fluorine but includes a phenoxypropanoyl group, which may undergo esterase-mediated hydrolysis, affecting bioavailability .
Perfluorinated Triazole Derivatives (Compounds 16 and 17 in )
Structural Differences :
- Substituents: Long perfluorinated chains (e.g., heptadecafluoroundecanamido) replace the phenoxypropanoyl group.
- Molecular Weight : >1000 g/mol (significantly higher than the target compound).
Functional Implications : - Extreme hydrophobicity from fluorination enhances lipid bilayer penetration but may limit solubility. The target compound’s smaller, non-fluorinated substituent balances solubility and cell permeability .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP | Notable Applications/Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₅N₃O₄S | 369.39 | Phenoxypropanoyl, thiophene ester | ~2.5 | Enzyme inhibition, moderate solubility |
| CAS 861206-53-3 (Benzyloxy analog) | C₂₁H₁₇N₃O₃S | 391.44 | Benzyloxy-phenyl, thiophene ester | ~3.2 | High lipophilicity, membrane transport |
| Compound 9c (Bromophenyl-thiazole) | C₂₈H₂₀BrN₅O₂S | 562.46 | Bromophenyl, thiazole, acetamide | ~4.0 | Kinase inhibition, steric hindrance |
| Example 62 (Fluorinated pyrimidine) | C₂₆H₁₇F₂N₅O₃S | 529.51 | Fluorine, pyrazolo-pyrimidine | ~2.8 | Anticandidate with metabolic stability |
| Compound 16 (Perfluorinated) | C₄₇H₃₈F₁₇N₇O₈S | 1352.90 | Heptadecafluoroundecanamido | ~6.5 | Fluorophilic probes, low solubility |
Biological Activity
Methyl 3-[4-(2-phenoxypropanoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₈N₄O₃S. Its molecular weight is approximately 357.4 g/mol. The structure comprises a thiophene ring, a triazole moiety, and a phenoxypropanoyl group, which contribute to its biological properties.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
- In vivo studies using murine models showed reduced tumor growth and increased survival rates when treated with this compound compared to control groups .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL .
- Fungal Activity : It showed promising antifungal activity against Candida species and Aspergillus niger, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound indicates that modifications to the thiophene and triazole rings can significantly impact its biological efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene ring | Increased anticancer potency |
| Alteration of phenoxy group | Enhanced antimicrobial properties |
| Variation in triazole substituents | Modulation of cell cycle effects |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume (by approximately 70%) when administered at a dose of 50 mg/kg body weight daily for two weeks .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. It was found to be particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 15 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
